molecular formula C27H19N3O B5437091 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)naphthalen-1-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)naphthalen-1-yl]prop-2-enenitrile

Cat. No.: B5437091
M. Wt: 401.5 g/mol
InChI Key: XKZVGMVRJZEAMT-LTGZKZEYSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)naphthalen-1-yl]prop-2-enenitrile is a complex organic compound featuring a benzimidazole moiety linked to a naphthalene ring via a propenenitrile bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)naphthalen-1-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the naphthalene ring through a coupling reaction. The final step involves the formation of the propenenitrile bridge under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous-flow synthesis techniques, which allow for better control over reaction parameters, can be employed to scale up the production. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)naphthalen-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)naphthalen-1-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism by which (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)naphthalen-1-yl]prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)naphthalen-1-yl]prop-2-enenitrile is unique due to its combination of a benzimidazole and naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O/c28-17-21(27-29-24-12-6-7-13-25(24)30-27)16-23-22-11-5-4-10-20(22)14-15-26(23)31-18-19-8-2-1-3-9-19/h1-16H,18H2,(H,29,30)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZVGMVRJZEAMT-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C(\C#N)/C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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